molecular formula C37H62N2O29 B13792101 LS-tetrasaccharide a sodium salt

LS-tetrasaccharide a sodium salt

Cat. No.: B13792101
M. Wt: 998.9 g/mol
InChI Key: IOAPDMZSLCJVCR-OYHBKBROSA-N
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Description

. This compound is a type of human milk oligosaccharide, which are naturally occurring sugars found in human breast milk. These oligosaccharides play a crucial role in the development of the infant gut microbiota and immune system.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of LS-tetrasaccharide a sodium salt typically involves the enzymatic or chemical glycosylation of lactose with sialic acid derivatives. The process often requires the use of glycosyltransferases, which are enzymes that facilitate the transfer of sugar moieties to specific acceptor molecules. The reaction conditions usually include controlled pH, temperature, and the presence of specific cofactors to ensure the efficiency and specificity of the glycosylation reaction .

Industrial Production Methods: Industrial production of this compound may involve large-scale fermentation processes using genetically engineered microorganisms that express the necessary glycosyltransferases. These microorganisms are cultured in bioreactors under optimized conditions to maximize the yield of the desired oligosaccharide. The product is then purified using techniques such as chromatography and crystallization to obtain the final compound in its sodium salt form .

Chemical Reactions Analysis

Types of Reactions: LS-tetrasaccharide a sodium salt can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may produce alcohols or amines. Substitution reactions can result in the formation of various derivatives with different functional groups .

Scientific Research Applications

LS-tetrasaccharide a sodium salt has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of LS-tetrasaccharide a sodium salt involves its interaction with specific receptors and pathways in the body. It is known to bind to certain pathogens, preventing their adhesion to the host cells and thereby inhibiting infection. Additionally, it can modulate the immune response by interacting with immune cells and promoting the production of beneficial cytokines. The compound also supports the growth of beneficial gut bacteria, contributing to a healthy gut microbiota .

Comparison with Similar Compounds

Uniqueness: LS-tetrasaccharide a sodium salt is unique due to its specific glycosidic linkages and sialic acid content, which confer distinct biological activities. Its ability to inhibit pathogen adhesion and modulate the immune system makes it particularly valuable in research and potential therapeutic applications .

Properties

Molecular Formula

C37H62N2O29

Molecular Weight

998.9 g/mol

IUPAC Name

(2S,4S,5R,6R)-5-acetamido-2-[(2R,3R,4S,5S,6R)-2-[(2S,3R,4R,5S,6R)-3-acetamido-2-[(2R,3S,4S,5R,6S)-3,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3S,4R,5R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-4-yl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid

InChI

InChI=1S/C37H62N2O29/c1-9(45)38-17-11(47)3-37(36(58)59,67-29(17)19(49)12(48)4-40)68-31-22(52)15(7-43)63-35(26(31)56)65-28-18(39-10(2)46)33(61-13(5-41)20(28)50)66-30-21(51)14(6-42)62-34(25(30)55)64-27-16(8-44)60-32(57)24(54)23(27)53/h11-35,40-44,47-57H,3-8H2,1-2H3,(H,38,45)(H,39,46)(H,58,59)/t11-,12+,13+,14+,15+,16+,17+,18+,19+,20+,21-,22-,23+,24+,25+,26+,27+,28+,29+,30-,31-,32?,33-,34-,35-,37-/m0/s1

InChI Key

IOAPDMZSLCJVCR-OYHBKBROSA-N

Isomeric SMILES

CC(=O)N[C@@H]1[C@H](C[C@@](O[C@H]1[C@@H]([C@@H](CO)O)O)(C(=O)O)O[C@H]2[C@H]([C@H](O[C@H]([C@@H]2O)O[C@@H]3[C@H]([C@@H](O[C@@H]([C@H]3O)CO)O[C@H]4[C@H]([C@H](O[C@H]([C@@H]4O)O[C@@H]5[C@H](OC([C@@H]([C@H]5O)O)O)CO)CO)O)NC(=O)C)CO)O)O

Canonical SMILES

CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)OC2C(C(OC(C2O)OC3C(C(OC(C3O)CO)OC4C(C(OC(C4O)OC5C(OC(C(C5O)O)O)CO)CO)O)NC(=O)C)CO)O)O

Origin of Product

United States

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